tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1421312-15-3
VCID: VC2894346
InChI: InChI=1S/C13H19N3O2/c1-9-14-8-11-10(15-9)6-5-7-16(11)12(17)18-13(2,3)4/h8H,5-7H2,1-4H3
SMILES: CC1=NC=C2C(=N1)CCCN2C(=O)OC(C)(C)C
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol

tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

CAS No.: 1421312-15-3

Cat. No.: VC2894346

Molecular Formula: C13H19N3O2

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate - 1421312-15-3

Specification

CAS No. 1421312-15-3
Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
IUPAC Name tert-butyl 2-methyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate
Standard InChI InChI=1S/C13H19N3O2/c1-9-14-8-11-10(15-9)6-5-7-16(11)12(17)18-13(2,3)4/h8H,5-7H2,1-4H3
Standard InChI Key TZXSHLLUAWYBMZ-UHFFFAOYSA-N
SMILES CC1=NC=C2C(=N1)CCCN2C(=O)OC(C)(C)C
Canonical SMILES CC1=NC=C2C(=N1)CCCN2C(=O)OC(C)(C)C

Introduction

Chemical and Physical Properties

Basic Chemical Identifiers

tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is clearly identified through several chemical parameters that define its molecular identity and facilitate its tracking in scientific literature and commercial databases.

PropertyValue
Chemical Nametert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
Alternative NamePyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid, 7,8-dihydro-2-methyl-, 1,1-dimethylethyl ester
CAS Number1421312-15-3
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol

This compound's specific CAS number and molecular formula provide unambiguous identification in chemical databases and research publications, allowing scientists to accurately reference and study this particular molecule .

Physical Characteristics

According to analytical data from commercial sources, tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate appears as an off-white to light yellow solid. This physical state makes it amenable to handling in laboratory settings and suitable for various research applications requiring solid-phase compounds .

The stability of this compound is maintained when stored at 2-8°C, as indicated in quality control documentation. This temperature range is crucial for preserving the compound's integrity and ensuring consistent results in research applications .

Structural Characteristics

Molecular Structure

The molecular structure of tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate features distinct structural elements that contribute to its chemical reactivity and potential biological activity. Understanding these structural components is essential for predicting how this molecule might interact with biological targets.

The compound contains a fused bicyclic core structure, with the pyridine and pyrimidine rings joined in a specific orientation indicated by the [3,2-d] notation. This arrangement creates a unique electronic distribution and three-dimensional shape that influences the compound's properties and potential biological interactions.

Key Structural Elements

Several functional groups and structural features distinguish tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate:

  • A methyl substituent at position 2 of the pyrimidine ring

  • A tert-butyl carboxylate group at position 5

  • Partial hydrogenation of the pyridine ring, as indicated by the 7,8-dihydro designation

  • A non-aromatic nitrogen at position 6, as indicated by the 5(6H) notation

These structural elements create a molecule with both rigid (fused heterocyclic) and flexible (hydrogenated) components, potentially allowing for specific interactions with biological macromolecules.

Structural Comparison with Related Compounds

It is instructive to compare tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate with structurally related compounds to understand the significance of its specific molecular arrangement.

CompoundMolecular FormulaStructural Relationship
tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylateC13H19N3O2Target compound
tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylateC13H19N3O2Isomeric variant with different ring fusion pattern
tert-Butyl 4-(6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl)-piperazine-1-carboxylateC27H34BrN7O3More complex derivative containing the pyrido-pyrimidine scaffold

The comparison reveals how subtle changes in the fusion pattern of heterocyclic rings (as in the [3,4-d] isomer) can create compounds with potentially different biological activities despite having identical molecular formulas . Meanwhile, more complex derivatives like the piperazine-containing analog demonstrate how the basic scaffold can be elaborated to create compounds with specialized functions, such as kinase inhibition .

Synthesis and Purification

Purification Methods

Achieving high purity for tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is essential for its use in research applications. According to analytical data, commercial samples of this compound undergo rigorous purification processes to achieve purity levels exceeding 98% .

Purification techniques commonly employed for such compounds include:

TechniquePurposeAdvantage
Column ChromatographySeparation of impuritiesScalable, versatile
RecrystallizationImprovement of crystal purityHigh purity, simple equipment
Preparative HPLCIsolation of target compoundHigh resolution, automation capability

These purification methods, when optimized for tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate, enable the production of research-grade material with consistently high quality.

Analytical Characterization

Spectroscopic Analysis

The identity and purity of tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate are confirmed through multiple analytical techniques that provide complementary information about its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a primary method for structural confirmation. The spectral data provide information about the chemical environment of hydrogen atoms in the molecule, confirming the presence and arrangement of key structural features such as the methyl group, tert-butyl group, and heterocyclic core .

Liquid Chromatography-Mass Spectrometry (LCMS) offers dual confirmation of both purity and molecular weight. This technique separates the compound from potential impurities and provides mass spectral data that confirm the expected molecular formula. According to certificate of analysis data, specific batches of this compound have demonstrated purity levels of 98.32% by LCMS .

Quality Control Parameters

Commercial suppliers of tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate implement standardized quality control procedures to ensure consistent product quality. These procedures involve assessment of multiple parameters:

ParameterAcceptance CriteriaAnalytical Method
AppearanceOff-white to light yellow solidVisual inspection
IdentityConsistent with reference structure1H NMR
Purity≥98%LCMS
Molecular Weight249.31 ± 0.05 g/molMass spectrometry

These quality control measures ensure that researchers receive material of consistent quality for their experimental work, reducing variability in research outcomes .

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is intrinsically linked to its structural features. The tert-butyl carboxylate group likely serves as a protecting group that could be removed in subsequent synthetic steps to reveal a secondary amine, which might be crucial for biological activity or further functionalization.

The methyl group at position 2 of the pyrimidine ring influences the electronic properties of the heterocyclic system, potentially affecting binding affinity to target proteins. Additionally, the partially hydrogenated nature of the molecule creates specific three-dimensional conformations that may be optimized for interaction with biological targets.

Future Research Directions

Synthetic Optimization

Future research involving tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate may focus on developing more efficient synthetic routes to improve accessibility and reduce production costs. Continuous flow chemistry techniques represent a promising approach for enhancing efficiency and minimizing by-products in industrial settings.

Biological Target Identification

While the compound shows potential in modulating enzyme functions related to cell signaling pathways, identification of specific biological targets would significantly advance understanding of its mechanism of action. Research employing techniques such as affinity chromatography, proteomics, and computational modeling could help elucidate the precise molecular targets of this compound.

Structural Modifications

The basic structure of tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate provides a versatile scaffold for structural modifications aimed at enhancing biological activity or improving pharmacokinetic properties. Strategic modifications might include:

  • Replacement of the methyl group with other substituents

  • Functionalization at various positions of the heterocyclic core

  • Manipulation of the degree of saturation in the ring system

  • Conversion of the tert-butyl carboxylate to other functional groups

Such modifications could lead to compounds with enhanced potency, selectivity, or bioavailability.

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